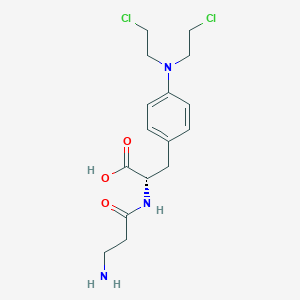![molecular formula C20H25N8O6P B040761 2-[[4-[(2,4-Diaminopteridin-6-yl)methylamino]benzoyl]amino]-6-phosphonohexanoic acid CAS No. 113811-44-2](/img/structure/B40761.png)
2-[[4-[(2,4-Diaminopteridin-6-yl)methylamino]benzoyl]amino]-6-phosphonohexanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[4-[(2,4-Diaminopteridin-6-yl)methylamino]benzoyl]amino]-6-phosphonohexanoic acid, also known as Folic acid-based Antimetabolite, is a synthetic compound that has been widely studied for its potential therapeutic applications in various diseases. This compound is a derivative of folic acid and has been shown to have significant biological activity in preclinical studies.
Wirkmechanismus
The mechanism of action of 2-[[4-[(2,4-Diaminopteridin-6-yl)methylamino]benzoyl]amino]-6-phosphonohexanoic acid is complex and involves several pathways. The compound acts as a folate antagonist and inhibits the activity of dihydrofolate reductase, an enzyme that is essential for the synthesis of DNA and RNA. This inhibition leads to the depletion of intracellular folate levels, which ultimately results in the inhibition of cell proliferation and the induction of apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[[4-[(2,4-Diaminopteridin-6-yl)methylamino]benzoyl]amino]-6-phosphonohexanoic acid are diverse. The compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. It also has immunomodulatory effects by regulating the activity of immune cells, such as T cells and B cells. Moreover, the compound has been shown to have anti-angiogenic effects by inhibiting the formation of new blood vessels.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-[[4-[(2,4-Diaminopteridin-6-yl)methylamino]benzoyl]amino]-6-phosphonohexanoic acid in lab experiments are its broad spectrum of biological activity, its ability to inhibit cell proliferation and induce apoptosis, and its anti-inflammatory and immunomodulatory effects. However, the limitations of using this compound in lab experiments include its complex synthetic process, its potential toxicity, and its limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the research on 2-[[4-[(2,4-Diaminopteridin-6-yl)methylamino]benzoyl]amino]-6-phosphonohexanoic acid. One direction is to investigate its potential therapeutic applications in specific diseases, such as cancer and autoimmune disorders. Another direction is to develop more efficient and cost-effective synthetic methods for the compound. Furthermore, the compound's potential toxicity and limited solubility in aqueous solutions can be addressed by developing new formulations and delivery methods.
Synthesemethoden
The synthesis of 2-[[4-[(2,4-Diaminopteridin-6-yl)methylamino]benzoyl]amino]-6-phosphonohexanoic acid involves the reaction of folic acid with a phosphonate group and a hexanoic acid moiety. The synthetic process is complex and involves several steps, including protection and deprotection of functional groups, coupling reactions, and purification steps.
Wissenschaftliche Forschungsanwendungen
The scientific research application of 2-[[4-[(2,4-Diaminopteridin-6-yl)methylamino]benzoyl]amino]-6-phosphonohexanoic acid is extensive. It has been studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and infectious diseases. The compound has been shown to have a broad spectrum of biological activity, including anti-proliferative, anti-inflammatory, and immunomodulatory effects.
Eigenschaften
CAS-Nummer |
113811-44-2 |
|---|---|
Produktname |
2-[[4-[(2,4-Diaminopteridin-6-yl)methylamino]benzoyl]amino]-6-phosphonohexanoic acid |
Molekularformel |
C20H25N8O6P |
Molekulargewicht |
504.4 g/mol |
IUPAC-Name |
2-[[4-[(2,4-diaminopteridin-6-yl)methylamino]benzoyl]amino]-6-phosphonohexanoic acid |
InChI |
InChI=1S/C20H25N8O6P/c21-16-15-17(28-20(22)27-16)24-10-13(25-15)9-23-12-6-4-11(5-7-12)18(29)26-14(19(30)31)3-1-2-8-35(32,33)34/h4-7,10,14,23H,1-3,8-9H2,(H,26,29)(H,30,31)(H2,32,33,34)(H4,21,22,24,27,28) |
InChI-Schlüssel |
QDNOMSXKUKXOBE-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)NC(CCCCP(=O)(O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=NC(=N3)N)N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)NC(CCCCP(=O)(O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=NC(=N3)N)N |
Synonyme |
2-[[4-[(2,4-diaminopteridin-6-yl)methylamino]benzoyl]amino]-6-phosphon o-hexanoic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




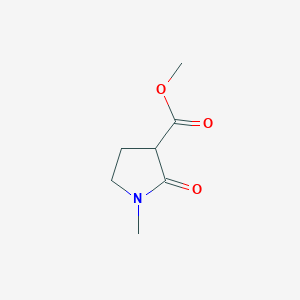
![3-[[4-[(2,4-Diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]propyl-ethoxyphosphinic acid](/img/structure/B40680.png)
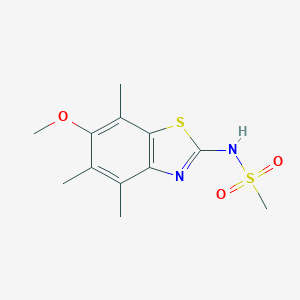

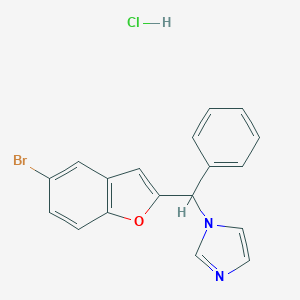
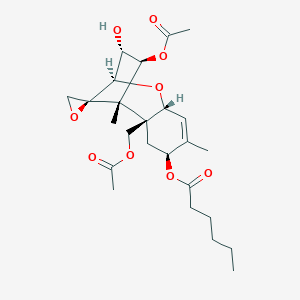

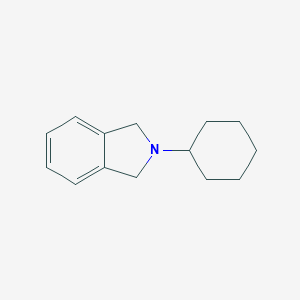
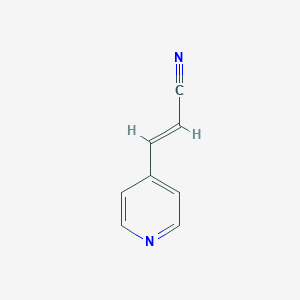
![1,4-Dioxaspiro[4.5]decane-8-acetonitrile](/img/structure/B40698.png)
![Ethyl 2-[3-(2-ethoxy-2-oxoethyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]acetate](/img/structure/B40699.png)
![4-[(2,4-Dimethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B40700.png)
